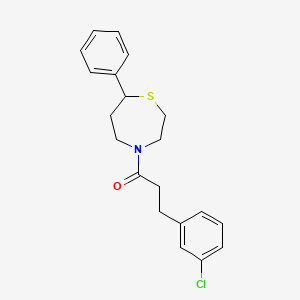

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one

CAS No.: 1705760-00-4

Cat. No.: VC5044266

Molecular Formula: C20H22ClNOS

Molecular Weight: 359.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1705760-00-4 |

|---|---|

| Molecular Formula | C20H22ClNOS |

| Molecular Weight | 359.91 |

| IUPAC Name | 3-(3-chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one |

| Standard InChI | InChI=1S/C20H22ClNOS/c21-18-8-4-5-16(15-18)9-10-20(23)22-12-11-19(24-14-13-22)17-6-2-1-3-7-17/h1-8,15,19H,9-14H2 |

| Standard InChI Key | QDYNRZXRWRACOF-UHFFFAOYSA-N |

| SMILES | C1CN(CCSC1C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl |

Introduction

1. Introduction to 3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one

Chemical Name:

3-(3-Chlorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a synthetic organic compound. It contains a thiazepane ring substituted with phenyl and chlorophenyl groups, along with a ketone functional group.

Molecular Formula:

The molecular formula can be deduced as , though this needs confirmation through computational or experimental methods.

2. Structural Features

Functional Groups

The compound includes:

-

A thiazepane ring, which is a seven-membered heterocyclic ring containing sulfur and nitrogen.

-

A ketone group (-C=O) attached to the propanone backbone.

-

A chlorophenyl group (chlorine substitution on a benzene ring).

-

A phenyl group attached to the thiazepane ring.

Chemical Representation

Its structure can be visualized as follows:

-

The thiazepane ring provides conformational flexibility.

-

The ketone group is likely reactive, making it suitable for further derivatization or interaction with biological targets.

3. Potential Applications

Pharmaceutical Relevance

Compounds with similar structures have been explored in:

-

Anticancer research: The presence of aromatic and heterocyclic groups often enhances binding to biological targets like enzymes or receptors involved in cancer pathways.

-

Neuropharmacology: Thiazepane derivatives are studied for their potential as central nervous system (CNS) agents due to their ability to interact with neurotransmitter systems.

Biological Activity

While no specific data is available for this compound, structurally related molecules have demonstrated:

-

Cytotoxicity against cancer cells, particularly breast cancer (e.g., MCF-7 cell lines) .

-

Anti-inflammatory properties, as heterocyclic compounds often inhibit enzymes like cyclooxygenase or lipoxygenase .

4. Synthesis Pathways

General Procedure

The synthesis of such compounds typically involves:

-

Formation of the thiazepane ring via cyclization reactions using sulfur and nitrogen-containing precursors.

-

Introduction of the ketone group through Friedel-Crafts acylation or related methods.

-

Substitution reactions to attach phenyl and chlorophenyl groups.

Analytical Techniques

To confirm the structure, techniques like NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed.

6. Research Implications

This compound represents a promising scaffold for drug discovery due to:

-

Its structural complexity, allowing diverse chemical interactions.

-

The potential for modification to enhance biological activity or reduce toxicity.

Further studies are needed to evaluate its pharmacokinetics, toxicity profile, and therapeutic potential.

If additional details about this compound are required, experimental data or specific studies would need to be consulted directly through chemical databases or peer-reviewed publications focusing on thiazepane derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume